molecular formula C15H21NO4 B1278844 Benzyl allyl(2,2-dimethoxyethyl)carbamate CAS No. 569682-60-6

Benzyl allyl(2,2-dimethoxyethyl)carbamate

Cat. No. B1278844
M. Wt: 279.33 g/mol
InChI Key: JEGCOCKTVYVGSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamate compounds often involves the reaction of isocyanates with alcohols or amines. In the case of benzyl allyl(2,2-dimethoxyethyl)carbamate, although not directly mentioned, a similar approach could be used, as seen in the synthesis of related compounds. For instance, the synthesis of 2-hydroxy-4-benzophenonyl allyl carbamate was achieved by the direct addition reaction of 2,4-dihydroxybenzophenone to allyl isocyanate in the presence of a catalyst . Similarly, 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates were synthesized by treating hydroxypyrazoles with methyl isocyanate . These methods suggest that the synthesis of benzyl allyl(2,2-dimethoxyethyl)carbamate could potentially be carried out by reacting the appropriate alcohol or amine with an isocyanate in the presence of a suitable catalyst.

Molecular Structure Analysis

The molecular structure of carbamates can be characterized using various spectroscopic techniques. For example, the structure of new monomers containing UV-absorber function was characterized by FT-IR, 1H-NMR, UV-spectra, XPS, MS, and elemental analysis . In another study, the dihedral angle between the benzyl and carbamate groups in ethyl N-[(benzyloxy)thiocarbonyl]carbamate was determined to be 12.67°, indicating a certain degree of planarity in the molecule . These techniques could be applied to analyze the molecular structure of benzyl allyl(2,2-dimethoxyethyl)carbamate to determine its conformation and electronic properties.

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including carbolithiation, which is a process where a carbon-lithium bond is formed. For instance, 1-aryl-1-alkenyl N,N-diisopropylcarbamates underwent syn-carbolithiation, producing lithiated benzyl carbamates . Enol carbamates have also been shown to undergo carbolithiation, followed by N→C aryl migration, leading to the formation of tertiary alcohols . These reactions demonstrate the reactivity of carbamate compounds and suggest that benzyl allyl(2,2-dimethoxyethyl)carbamate could potentially participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their structure. For example, the synthesized carbamate compounds in one study were tested for phytotoxicity, showing different effects on seed germination and seedling growth at various concentrations . The crystal structure of ethyl N-[(benzyloxy)thiocarbonyl]carbamate revealed that molecules are linked into inversion dimers by N—H⋯S hydrogen bonds . These findings indicate that the physical and chemical properties of benzyl allyl(2,2-dimethoxyethyl)carbamate would need to be empirically determined to understand its behavior in different environments and potential applications.

Scientific Research Applications

1. Polyurethane and Polyurea Synthesis

Benzyl allyl(2,2-dimethoxyethyl)carbamate is a key component in the synthesis of non-isocyanate polyurethanes (NIPUs) and polyureas (NIPUreas). These materials are prepared using the transurethanization approach and exhibit excellent thermal stability, with glass transition temperatures (Tg) between -44 to -35°C and melting temperatures (Tm) from 29 to 201°C. Their thermal stability typically exceeds 200°C, making them suitable for high-performance applications (Martin et al., 2016).

2. Stereospecific Coupling Reactions

Enantioenriched α-stannylated benzyl carbamates, including compounds related to benzyl allyl(2,2-dimethoxyethyl)carbamate, are used in stereospecific coupling reactions. These reactions, catalyzed by Cu(I), are critical in synthesizing enantioenriched indanoles and tetraline, valuable in medicinal chemistry and drug synthesis (Lange et al., 2008).

3. Metal-Free C(sp(3))-H Functionalization

This compound plays a role in the metal-free C-H functionalization of N-benzyl and N-allyl carbamates. The process involves a broad scope of nucleophiles and demonstrates utility in target-oriented syntheses, which is significant for developing diverse molecular frameworks in organic chemistry (Xie et al., 2014).

4. Synthesis of Heterocyclic Compounds

Benzyl allyl carbamates are utilized in methods for preparing amino-substituted dihydrobenzo[b]oxepines and dihydrobenzo[b]azepines, which are crucial in pharmaceuticals and agrochemicals. The synthesis involves Ichikawa's rearrangement and ring-closing metathesis reaction, demonstrating the versatility of these compounds in heterocyclic chemistry (Chwastek et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The precautionary statement P261 is associated with it, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

benzyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-4-10-16(11-14(18-2)19-3)15(17)20-12-13-8-6-5-7-9-13/h4-9,14H,1,10-12H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGCOCKTVYVGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN(CC=C)C(=O)OCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl allyl(2,2-dimethoxyethyl)carbamate

Synthesis routes and methods I

Procedure details

A solution of benzyl N-(2,2-dimethoxyethyl)carbamate (50 g, 208.9 mmol) in toluene (180 mL) is treated with solid potassium hydroxide (51.6 g, 919.69 mmol) under nitrogen. After 10 minutes, benzyltriethylammonium chloride (0.8 g, 3.1 mmol) is added. After another 10 minutes a solution of allyl bromide (33 g, 272.8 mmol) in toluene (50 mL) is added drop wise over 10 minutes. The resultant mixture is stirred at 50° C. for 48 hours. The mixture is cooled to room temperature and quenched with water. The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated to dryness to give the title compound (44 g, 75%). ES/MS (m/e): 280 (M+H).
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50 g
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51.6 g
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180 mL
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33 g
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50 mL
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0.8 g
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75%

Synthesis routes and methods II

Procedure details

The solution of Example 4A in toluene (343 Kg) was charged to a 200-gallon reactor followed by addition of allyl bromide (41.5 Kg) and methyltributylammonium chloride (8.3 Kg). The mixture was stirred for 15 minutes, cooled to 16° C., and treated with 50% NaOH solution (296.9 Kg) slowly over 1 hour while maintaining the internal temperature below 30° C. The mixture was stirred at room temperature until there remained no more than 1.0% 1, as determined by HPLC. The mixture was allowed to settle and the layers were separated. The organic layer was washed with phosphate buffer solution made of 10 mM KH2PO4 and 10 mM K2HPO4 (2×260 Kg), followed by a water wash (256 Kg).
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0 (± 1) mol
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343 kg
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41.5 kg
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8.3 kg
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296.9 kg
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1
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Ji, MR Schrimpf, KB Sippy, WH Bunnelle… - Journal of medicinal …, 2007 - ACS Publications
A series of novel, potent neuronal nicotinic acetylcholine receptor (nAChR) ligands derived from 3,6-diazabicyclo[3.2.0]heptane have been synthesized and evaluated for binding affinity …
Number of citations: 47 pubs.acs.org

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